molecular formula C10H11NO5 B3021302 Ethyl 2-(2-nitrophenoxy)acetate CAS No. 37682-31-8

Ethyl 2-(2-nitrophenoxy)acetate

Cat. No. B3021302
CAS RN: 37682-31-8
M. Wt: 225.2 g/mol
InChI Key: ULWPSRBTOBHBKT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrophenoxy)acetate is a chemical compound with the CAS Number: 37682-31-8 and a molecular weight of 225.2 .


Synthesis Analysis

The synthesis of Ethyl 2-(2-nitrophenoxy)acetate involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material . The product of this reaction is Ethyl 2-(2-nitrophenoxy)acetate .


Molecular Structure Analysis

The linear formula of Ethyl 2-(2-nitrophenoxy)acetate is C10H11NO5 . The SMILES string representation is O=N+C1=CC=CC=C1OCC(OCC)=O .


Physical And Chemical Properties Analysis

Ethyl 2-(2-nitrophenoxy)acetate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Herbicide Production

Ethyl 2-(2-nitrophenoxy)acetate is used as a starting material in the production of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This process is part of a “Green Chemistry” alternative to traditional chemical synthesis .

Allelochemical Synthesis

This compound is used in the synthesis of allelochemicals, which are chemicals produced by plants for protection against pests . In the case of the allelochemical DIBOA, the synthesis of the analogous compound D-DIBOA has been achieved using Ethyl 2-(2-nitrophenoxy)acetate .

Microbial Cell Factories

Microbial cell factories have been developed that use Ethyl 2-(2-nitrophenoxy)acetate as a substrate . These factories are capable of carrying out reactions with 100% molar yield, significantly improving the efficiency of D-DIBOA synthesis .

Environmental Sustainability

The use of Ethyl 2-(2-nitrophenoxy)acetate in microbial cell factories contributes to environmental sustainability . The high yields and concentrations of D-DIBOA reached by the microbial-cell-factory approach facilitate its application to industrial scale .

Chemical Synthesis

Ethyl 2-(2-nitrophenoxy)acetate is used in chemical synthesis due to its relatively mild reaction conditions and non-expensive starting materials . It can reach around 99% molar yield of ethyl-2-(2′-nitrophenoxy)acetate, which is the precursor of D-DIBOA .

Research and Development

This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .

Safety and Hazards

The safety information for Ethyl 2-(2-nitrophenoxy)acetate includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

Future Directions

Ethyl 2-(2-nitrophenoxy)acetate has been used in the synthesis of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This suggests potential future directions in the use of microbial-cell-factory approaches for the industrial-scale production of such compounds .

Mechanism of Action

Target of Action

Ethyl 2-(2-nitrophenoxy)acetate is a unique chemical compound with the linear formula C10H11NO5 . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.

Mode of Action

It has been used in biotransformation experiments with strains ofEscherichia coli and Serratia marcescens . The compound’s interaction with these bacterial strains under aerobic and anaerobic conditions has been studied , suggesting that it may interact with certain enzymes or biochemical pathways within these organisms.

Biochemical Pathways

The compound has been involved in the biotransformation of ethyl 2-(2-nitrophenoxy)acetate to benzohydroxamic acid (D-DIBOA) by Escherichia coli . Benzohydroxamic acids, such as DIBOA, exhibit interesting biological properties (herbicidal, fungicidal, and bactericidal) . The biotransformation yields were higher for E. coli under aerobic conditions .

Result of Action

The biotransformation of this compound byE. coli results in the production of benzohydroxamic acid (D-DIBOA), a compound with herbicidal, fungicidal, and bactericidal properties .

Action Environment

The action of Ethyl 2-(2-nitrophenoxy)acetate can be influenced by environmental factors. For instance, the biotransformation yields of this compound were found to be higher under aerobic conditions compared to anaerobic conditions . This suggests that the presence or absence of oxygen can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

ethyl 2-(2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWPSRBTOBHBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343745
Record name ethyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-nitrophenoxy)acetate

CAS RN

37682-31-8
Record name ethyl 2-(2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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